molecular formula C22H26ClN3O4 B11199968 Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-YL)benzoate

Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-YL)benzoate

Cat. No.: B11199968
M. Wt: 431.9 g/mol
InChI Key: GPVZKXKENGFCTO-UHFFFAOYSA-N
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Description

Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorophenoxy group, an acetamido group, and an ethylpiperazinyl group attached to a benzoate backbone. Its molecular formula is C22H28ClN3O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of 4-chlorophenoxyacetyl chloride: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The acyl chloride is reacted with 4-ethylpiperazine to form the amide intermediate.

    Coupling with methyl 4-aminobenzoate: Finally, the amide intermediate is coupled with methyl 4-aminobenzoate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-yl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 3-[2-(4-chlorophenoxy)acetamido]-4-(4-ethylpiperazin-1-YL)benzoate (referred to as "the compound" hereafter) is a synthetic organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • A benzoate moiety that contributes to its lipophilicity.
  • An acetamido group that may enhance its solubility and bioavailability.
  • A piperazine ring that is often associated with various pharmacological activities.

Molecular Formula: C21_{21}H26_{26}ClN3_{3}O3_{3}

Molecular Weight: 393.9 g/mol

Anticonvulsant Activity

Recent studies have investigated the anticonvulsant properties of similar compounds, indicating potential efficacy in treating epilepsy. For instance, derivatives of piperazine have been shown to exhibit significant protective effects in maximal electroshock (MES) tests, which are standard models for evaluating anticonvulsant activity. The compound's structural analogs demonstrated varying degrees of efficacy, suggesting that modifications to the piperazine and benzoate groups can influence anticonvulsant potency .

Table 1: Anticonvulsant Activity of Related Compounds

Compound IDStructure FeatureMES Test Efficacy (mg/kg)Comments
124-Chlorophenyl100Effective at 0.5 h
13Morpholino derivative100/300Effective at both time points
19Trifluoromethyl anilide300/100Highest activity observed

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly through modulation of neurotransmitter systems. Compounds with similar piperazine structures have been noted for their ability to interact with serotonin receptors, which play a crucial role in mood regulation and neuroprotection .

The proposed mechanism for the biological activity of the compound includes:

  • Voltage-Sensitive Sodium Channel Modulation: Similar compounds have been found to bind moderately to neuronal voltage-sensitive sodium channels, which are critical in the propagation of action potentials in neurons .
  • Serotonin Receptor Interaction: The piperazine moiety may facilitate interaction with serotonin receptors, leading to altered neurotransmitter release and enhanced neuroprotection .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds with structural similarities to this compound:

  • Anticonvulsant Screening: In a screening study involving various derivatives, significant anticonvulsant protection was observed in specific analogs at doses ranging from 100 mg/kg to 300 mg/kg. The results indicated that compounds with higher lipophilicity showed delayed onset but prolonged duration of action .
  • Neuroprotective Studies: Research on piperazine derivatives has highlighted their neuroprotective effects against ischemic damage in animal models. These studies suggest that modifications in chemical structure can enhance neuroprotective efficacy .

Properties

Molecular Formula

C22H26ClN3O4

Molecular Weight

431.9 g/mol

IUPAC Name

methyl 3-[[2-(4-chlorophenoxy)acetyl]amino]-4-(4-ethylpiperazin-1-yl)benzoate

InChI

InChI=1S/C22H26ClN3O4/c1-3-25-10-12-26(13-11-25)20-9-4-16(22(28)29-2)14-19(20)24-21(27)15-30-18-7-5-17(23)6-8-18/h4-9,14H,3,10-13,15H2,1-2H3,(H,24,27)

InChI Key

GPVZKXKENGFCTO-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=C(C=C3)Cl

Origin of Product

United States

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